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molecular formula C6H6ClN3O B112112 3-Amino-6-chloropicolinamide CAS No. 175358-01-7

3-Amino-6-chloropicolinamide

Cat. No. B112112
M. Wt: 171.58 g/mol
InChI Key: ZGGQDDSXBIALBC-UHFFFAOYSA-N
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Patent
US08664230B2

Procedure details

To a suspension of 6-chloro-3-nitropicolinonitrile (2.54 g, 13.8 mmol) in water (27.0 mL) was added NH4OH (5.61 mL, 36.0 mmol) at room temperature. After stirring for 20 min at room temperature, Na2S2O4 (13.7 g, 79.0 mmol) was added to the mixture. After stirring for 3 hours at room temperature, the reaction mixture was filtered, and washed with water. The filtercake was dried under vacuum to give 3-amino-6-chloropicolinamide (1.67 g, 70%) as a yellow solid. 1H-NMR (CDCl3, Varian 400 MHz) δ 5.36 (1H, brs), 6.00 (2H, brs), 7.00 (1H, d, J=8.8 Hz), 7.18 (1H, d, J=8.8 Hz), 7.63 (1H, brs).
Quantity
2.54 g
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
5.61 mL
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([C:8]#[N:9])[C:5]([N+:10]([O-])=O)=[CH:4][CH:3]=1.[NH4+].[OH-].[O-:15]S(S([O-])=O)=O.[Na+].[Na+]>O>[NH2:10][C:5]1[C:6]([C:8]([NH2:9])=[O:15])=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
ClC1=CC=C(C(=N1)C#N)[N+](=O)[O-]
Name
Quantity
27 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
5.61 mL
Type
reactant
Smiles
[NH4+].[OH-]
Step Three
Name
Quantity
13.7 g
Type
reactant
Smiles
[O-]S(=O)S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 20 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 3 hours at room temperature
Duration
3 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The filtercake was dried under vacuum

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
NC=1C(=NC(=CC1)Cl)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.67 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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